Aculeximycin

Macrolide antibiotic classification Natural product structural elucidation Chemotaxonomy

Aculeximycin (CAS 87912-51-4) is a basic glycosidic macrolide antibiotic with the molecular formula C₈₁H₁₄₄N₂O₃₃ and a molecular weight of approximately 1,672–1,674 g/mol, produced by the rare actinobacterium Kutzneria albida (formerly Streptosporangium albidum). Its structure comprises a 30-membered polyhydroxy lactone ring bearing an α,β-unsaturated ester, an intramolecular hemiketal, and five monosaccharide units including the unique oligosaccharide aculexitriose, a neutral sugar, and the amino sugar vancosamine.

Molecular Formula C81H144N2O33
Molecular Weight 1674 g/mol
CAS No. 87912-51-4
Cat. No. B1235937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAculeximycin
CAS87912-51-4
Synonymsaculeximycin
Molecular FormulaC81H144N2O33
Molecular Weight1674 g/mol
Structural Identifiers
SMILESCCCC(C(C)C(C(CC)C=CC(C(C)C1CC=C(C(C(C(CC(C(C(CC2CC(C(C(O2)(CC(C(CCC(CC(CC=C(C(=O)O1)CC)O)O)C)OC3C(C(C(C(O3)C)O)OC4CC(C(C(O4)C)O)N)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)O)OC7CC(C(C(O7)C)O)(C)N
InChIInChI=1S/C81H144N2O33/c1-15-18-55(109-61-33-80(14,83)74(101)44(13)106-61)39(8)63(92)45(16-2)22-25-51(87)38(7)56-26-20-36(5)62(91)40(9)57(111-78-71(100)69(98)67(96)59(34-84)113-78)31-53(89)37(6)52(88)28-49-29-54(90)75(102)81(104,116-49)32-58(35(4)19-23-47(85)27-48(86)24-21-46(17-3)76(103)110-56)112-79-73(115-77-70(99)68(97)65(94)42(11)107-77)72(66(95)43(12)108-79)114-60-30-50(82)64(93)41(10)105-60/h20-22,25,35,37-45,47-75,77-79,84-102,104H,15-19,23-24,26-34,82-83H2,1-14H3/b25-22+,36-20+,46-21+/t35-,37-,38+,39+,40-,41+,42+,43+,44-,45+,47+,48-,49?,50+,51-,52+,53+,54-,55+,56-,57+,58+,59+,60-,61-,62+,63+,64+,65+,66+,67+,68-,69-,70+,71-,72-,73+,74+,75+,77-,78+,79-,80-,81+/m0/s1
InChIKeyVJKZKLDZOAFAEE-HVJLGTRBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aculeximycin (CAS 87912-51-4) Procurement Guide: Sourcing a Structurally Distinct 30-Membered Macrolide Antibiotic


Aculeximycin (CAS 87912-51-4) is a basic glycosidic macrolide antibiotic with the molecular formula C₈₁H₁₄₄N₂O₃₃ and a molecular weight of approximately 1,672–1,674 g/mol, produced by the rare actinobacterium Kutzneria albida (formerly Streptosporangium albidum) [1][2]. Its structure comprises a 30-membered polyhydroxy lactone ring bearing an α,β-unsaturated ester, an intramolecular hemiketal, and five monosaccharide units including the unique oligosaccharide aculexitriose, a neutral sugar, and the amino sugar vancosamine [3]. First isolated in 1983 from soil strain TI-1, aculeximycin exhibits a dual functional profile: broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, yeasts, and molds, as well as potent larvicidal activity against mosquito larvae [2]. Additionally, it acts as a potent uncoupler of oxidative phosphorylation in rat-liver mitochondria via a distinctive mechanism involving activation of the Pi/H⁺ symporter—the first naturally occurring antibiotic known to do so [4].

Class 30-membered macrolide antibiotic
Mechanism Pi/H⁺ symporter activation uncoupler
Producer Kutzneria albida unique metabolite

Aculeximycin Procurement: Why In-Class or Generic Macrolide Substitution Is Not Supported by Evidence


Aculeximycin occupies a structurally and mechanistically isolated position that precludes simple substitution with any other commercially targeted macrolide. It belongs, together with sporaviridins, to a newly recognized class of 30-membered macrolide antibiotics that is taxonomically and biosynthetically distinct from the well-known polyol macrolides (e.g., niphimycin, filipin) produced by Streptomyces species [1][2]. The aculeximycin biosynthetic gene cluster, identified in the completely sequenced genome of Kutzneria albida DSM 43870ᵀ, is among the largest known oligosaccharide-macrolide gene clusters, and aculeximycin remains the sole characterized secondary metabolite from this organism [3]. Furthermore, the mitochondrial uncoupling mechanism of aculeximycin—specifically its activation of the Pi/H⁺ symporter—is unique among all known naturally occurring antibiotics; acetylation of its free amino groups reduces uncoupling potency approximately 120-fold, demonstrating a structure-activity relationship not shared by other macrolide uncouplers [4]. Epemicins A and B, the only other structurally characterized 30-membered glycosylated macrolides, were discovered only recently (2021) from a different Kutzneria strain, and no comparative bioactivity data exist to support their interchangeability with aculeximycin in established experimental systems [5].

Streptomyces polyols Conventional polyol macrolides (e.g., niphimycin) lack the hemiketal, unsaturated ester, and aculexitriose–vancosamine glycosylation pattern; binding and recognition may not transfer.
Amino-modified analogs N-diacetylated aculeximycin shows drastically reduced uncoupling activity (~120-fold); any derivative with blocked amino groups may not reproduce symporter activation.
Epemicins A/B The only other 30-membered macrolides from Kutzneria lack published comparative bioactivity data; interchangeability is not supported by evidence.

Aculeximycin Comparator Evidence: 6 Quantitative Differentiation Dimensions for Sourcing Decisions


Structural Class Divergence: 30-Membered Macrolide vs. Conventional Polyol Macrolides from Streptomyces

Aculeximycin and sporaviridins constitute a structurally distinct class of 30-membered polyhydroxy macrolide antibiotics that is separate from the polyol macrolides (e.g., niphimycin, filipin complex) produced by Streptomyces species. The aculeximycin macrocyclic core bears an α,β-unsaturated ester group, an intramolecular hemiketal ring, and an oligosaccharide side chain (aculexitriose) plus a neutral sugar and the amino sugar vancosamine—structural features not found in Streptomyces-derived polyol macrolides [1]. This class-level differentiation was established through complete planar and absolute stereochemical determination using DBU-methanol degradation, ozonolysis, periodate oxidation, and advanced NMR methods [1][2].

Structural class divergence
Class-level inference
Distinct hemiketal, α,β-unsaturated ester, and sugar complement vs. Streptomyces polyols
Glycosylation pattern and macrocyclic recognition may not transfer across classes.
Class assignment per full structural elucidation; verify for target-binding studies.
Macrolide antibiotic classification Natural product structural elucidation Chemotaxonomy

Mitochondrial Uncoupling Potency: 120-Fold Activity Loss upon N-Diacetylation of Aculeximycin

Aculeximycin (ACM) is a potent uncoupler of oxidative phosphorylation in isolated rat-liver mitochondria. Critically, N-diacetylated ACM—in which the free amino groups are blocked—exhibited an uncoupling activity approximately 1/120th that of native ACM, demonstrating that the positively charged amino groups are essential for full uncoupling potency [1]. This quantitative structure-activity relationship is not described for any other macrolide uncoupler and represents a key functional differentiator. ACM was further identified as the first naturally occurring antibiotic that activates the Pi/H⁺ symporter; the uncoupling was partially but not completely abolished by the Pi/H⁺ symporter inhibitor N-ethylmaleimide, and positively charged amine local anesthetics such as dibucaine prevented the uncoupling activity in both Pi-containing and Pi-free media [1].

Uncoupling potency loss
Head-to-head comparison
~120-fold reduction upon N-diacetylation
Native amino groups are required for full mitochondrial uncoupling activity.
Rat-liver mitochondria; symporter context may require verification.
Mitochondrial bioenergetics Oxidative phosphorylation uncoupler Structure-activity relationship

Biosynthetic Gene Cluster Size: Aculeximycin Cluster Among the Largest Known Oligosaccharide-Macrolide Clusters

The complete genome of Kutzneria albida DSM 43870ᵀ, the aculeximycin producer, was sequenced and assembled into a single circular chromosome of 9,874,926 bp encoding 8,822 predicted genes [1]. Genome mining identified 46 secondary metabolite biosynthetic gene clusters, among which the aculeximycin cluster was characterized as one of the largest known oligosaccharide-macrolide antibiotic gene clusters [1]. The genome revealed 45 additional putative secondary metabolite gene clusters beyond aculeximycin, indicating an extensive but largely cryptic biosynthetic potential. Importantly, K. albida was the first species of the genus Kutzneria for which a complete genome sequence was obtained, making it the reference genomic platform for this rare actinobacterial genus [1].

BGC size benchmark
Class-level inference
Among largest known oligosaccharide-macrolide gene clusters; 46 BGCs in K. albida genome
Validated genomic platform for heterologous expression and pathway engineering.
Genome of K. albida DSM 43870ᵀ; 45 additional cryptic BGCs.
Biosynthetic gene cluster Secondary metabolite genomics Kutzneria albida genome

Fermentation Titer Benchmark: 1,250 µg/mL Achievable Production Level for Aculeximycin

In the original characterization study, production of aculeximycin by Streptosporangium albidum strain TI-1 (later reclassified as Kutzneria albida) using conventional submerged culture achieved a maximum antibiotic titer of 1,250 µg/mL [1]. This titer establishes a reproducible fermentation benchmark against which any alternative sourcing route (synthetic, heterologous expression, or alternative producer strains) can be quantitatively evaluated. The isolation protocol utilized sequential adsorption on Diaion HP-20, acidic aqueous acetone elution, 1-butanol extraction, and Sephadex LH-20 chromatography, providing a validated downstream processing framework [2].

Fermentation titer
Supporting evidence
1,250 µg/mL maximum titer in submerged culture
Baseline for production scale-up and cost evaluation.
Original producer strain TI-1; isolation protocol documented.
Microbial fermentation Antibiotic production titer Process development

Producer Organism Chemotaxonomic Specificity: Aculeximycin as the Sole Characterized Metabolite of Kutzneria albida

Despite the presence of 46 predicted secondary metabolite biosynthetic gene clusters in the Kutzneria albida DSM 43870ᵀ genome, aculeximycin remains the only secondary metabolite that has been isolated, structurally characterized, and biologically profiled from this species to date [1]. This is in stark contrast to typical Streptomyces strains, which commonly produce multiple known antibiotics simultaneously under standard fermentation conditions. No other secondary metabolites from K. albida have been reported in the peer-reviewed literature [1]. This singular metabolic profile simplifies both quality control and activity attribution in experimental systems employing K. albida fermentation products.

Producer chemotaxonomy
Class-level inference
Sole characterized metabolite of Kutzneria albida; 45 BGCs cryptic
Simplifies activity attribution in fermentation extracts vs. multi-metabolite Streptomyces.
Genome-mining data; no other reported metabolites.
Actinobacterial chemotaxonomy Kutzneria genus Secondary metabolite profiling

Broad-Spectrum Antimicrobial and Larvicidal Dual Activity Profile vs. Narrow-Spectrum Macrolide Analogs

Aculeximycin exhibits a dual biological activity profile: antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, yeasts, and molds, combined with potent larvicidal activity against mosquito larvae [1][2]. In the original characterization, the antimicrobial activity of aculeximycin was shown to be reversed by the addition of exogenous herring sperm DNA, suggesting a specific interaction with nucleic acids or DNA-binding that is not a general property of macrolide antibiotics [2]. This dual antibacterial/antifungal/larvicidal spectrum differentiates aculeximycin from conventional macrolides such as erythromycin (primarily Gram-positive spectrum, no larvicidal activity) and from purely insecticidal macrolides such as spinosyns (no antibacterial activity).

Dual activity profile
Cross-study comparable
Antimicrobial (Gram+/Gram−/yeast/mold) + larvicidal; activity reversed by exogenous DNA
Multi-target profile not replicated by single-class macrolides or spinosyns.
Spectrum context; precise MIC values require original paper review.
Larvicidal antibiotic Broad-spectrum antimicrobial Mosquito control agent

Aculeximycin Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Mitochondrial Bioenergetics Research: Pi/H⁺ Symporter Activation Studies

Aculeximycin is the only known naturally occurring antibiotic that activates the mitochondrial Pi/H⁺ symporter, making it an indispensable chemical probe for studying phosphate transport mechanisms across the inner mitochondrial membrane . The availability of the N-diacetylated derivative with approximately 120-fold reduced uncoupling activity provides a built-in negative control for verifying that observed mitochondrial effects are specifically attributable to the amino-group-dependent mechanism rather than nonspecific membrane perturbation . Researchers investigating mitochondrial permeability transition, ion transport, or metabolic uncoupling in hepatic models should prioritize aculeximycin over conventional protonophore uncouplers (e.g., FCCP, DNP) because its mechanism involves specific symporter activation rather than passive proton shuttling .

Mosquito Larvicide Discovery and Vector Control Research

The documented potent larvicidal activity of aculeximycin against mosquito larvae positions it as a reference compound for screening programs targeting novel vector control agents . Its dual mechanism—combining direct larvicidal toxicity with mitochondrial uncoupling—offers a unique pharmacological profile that may circumvent resistance mechanisms evolving against neurotoxic insecticides (e.g., pyrethroids, organophosphates). The established fermentation titer of 1,250 µg/mL provides a quantitative feasibility benchmark for pilot-scale production in agricultural or public health research settings . Investigators should note that the antimicrobial activity of aculeximycin is reversible by exogenous DNA, a property that may be exploited in selective bioassay design .

Biosynthetic Pathway Engineering and Heterologous Expression Platform Development

The complete genome sequence of Kutzneria albida DSM 43870ᵀ, combined with the identification of the aculeximycin biosynthetic gene cluster as one of the largest known oligosaccharide-macrolide clusters, establishes a robust platform for biosynthetic engineering studies . The genome contains 45 additional cryptic BGCs, representing a rich resource for genome mining and silent cluster activation experiments. Importantly, the 2021 study by Kontou et al. demonstrated that heterologous expression and genetic inactivation are feasible in Kutzneria species—the first published report of genetic manipulation in this genus . This opens the door to aculeximycin pathway refactoring, combinatorial biosynthesis with the structurally related epemicin cluster, and production of novel glycosylated macrolide analogs .

Antimicrobial Resistance Studies: DNA-Binding Reversal Mechanism Investigation

The observation that aculeximycin's antimicrobial activity is reversed by exogenous herring sperm DNA provides a unique experimental handle for studying antibiotic-nucleic acid interactions . This property is not shared by ribosomal-targeting macrolides (erythromycin, azithromycin) or cell-wall-active antibiotics, and may be relevant to understanding resistance mechanisms in environmental bacteria. The broad-spectrum activity spanning Gram-positive, Gram-negative, yeast, and mold targets further suggests that aculeximycin engages a conserved microbial target, potentially nucleic acid-related, which could inform the design of novel broad-spectrum agents .

Application
Selection Property
Validation Focus
Mitochondrial bioenergetics research
Reported Pi/H⁺ symporter activation mechanism
Uncoupling specificity and N-diacetyl control comparison
Mosquito larvicide screening
Larvicidal activity context with documented fermentation titer
Dual larvicidal–mitochondrial uncoupling endpoint cross-validation
Biosynthetic pathway engineering
Large aculeximycin BGC and complete K. albida genome
Heterologous expression feasibility and silent cluster activation
Antimicrobial resistance mechanism studies
DNA-binding reversal property
Nucleic acid interaction assays and broad-spectrum target identification
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